![molecular formula C21H20O5 B191155 Edunol CAS No. 37706-60-8](/img/structure/B191155.png)
Edunol
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Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for Edunol are not widely documented in public sources. it is typically synthesized through organic synthesis methods involving the formation of the benzofuran and benzopyran rings. Industrial production methods would likely involve multi-step organic synthesis processes, ensuring the correct stereochemistry is achieved.
Chemical Reactions Analysis
Edunol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: It can undergo substitution reactions, particularly in the aromatic rings, where hydrogen atoms can be replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Edunol has several scientific research applications:
Chemistry: It is used as a reference compound in the study of pterocarpan derivatives and their chemical properties.
Biology: Research involving this compound includes studying its biological activity and potential therapeutic effects.
Medicine: It is investigated for its potential medicinal properties, including anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of Edunol involves its interaction with specific molecular targets and pathways. It is known to exert its effects through modulation of oxidative stress pathways and inhibition of inflammatory mediators. The exact molecular targets are still under investigation, but it is believed to interact with enzymes and receptors involved in these pathways.
Comparison with Similar Compounds
Edunol can be compared with other pterocarpan derivatives, such as:
- Maackiain
- Medicarpin
- Pisatin
These compounds share similar structural features but differ in their specific functional groups and stereochemistry. This compound is unique due to its specific stereochemistry and the presence of the 3-methyl-2-butenyl group, which may contribute to its distinct biological activities .
Properties
CAS No. |
37706-60-8 |
---|---|
Molecular Formula |
C21H20O5 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
(1S,12S)-15-(3-methylbut-2-enyl)-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-ol |
InChI |
InChI=1S/C21H20O5/c1-11(2)3-4-12-5-14-17(7-16(12)22)23-9-15-13-6-19-20(25-10-24-19)8-18(13)26-21(14)15/h3,5-8,15,21-22H,4,9-10H2,1-2H3/t15-,21-/m1/s1 |
InChI Key |
UFBHHWPUVXVFRG-QVKFZJNVSA-N |
SMILES |
CC(=CCC1=CC2=C(C=C1O)OCC3C2OC4=CC5=C(C=C34)OCO5)C |
Isomeric SMILES |
CC(=CCC1=CC2=C(C=C1O)OC[C@H]3[C@@H]2OC4=CC5=C(C=C34)OCO5)C |
Canonical SMILES |
CC(=CCC1=CC2=C(C=C1O)OCC3C2OC4=CC5=C(C=C34)OCO5)C |
Synonyms |
3-Hydroxy-8,9-methylenedioxy-2-prenylpterocarpan; (+)-Edunol; Edunol (pterocarpan) |
Origin of Product |
United States |
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